(2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol
CAS No.:
Cat. No.: VC17226544
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14O3 |
|---|---|
| Molecular Weight | 158.19 g/mol |
| IUPAC Name | (2R,3S,5S)-2-(hydroxymethyl)-5-prop-2-enyloxolan-3-ol |
| Standard InChI | InChI=1S/C8H14O3/c1-2-3-6-4-7(10)8(5-9)11-6/h2,6-10H,1,3-5H2/t6-,7-,8+/m0/s1 |
| Standard InChI Key | KEZISZWYZDIVKJ-BIIVOSGPSA-N |
| Isomeric SMILES | C=CC[C@H]1C[C@@H]([C@H](O1)CO)O |
| Canonical SMILES | C=CCC1CC(C(O1)CO)O |
Introduction
Structural Characteristics and Stereochemical Significance
Core Framework and Substituent Arrangement
The compound’s backbone consists of a tetrahydrofuran (THF) ring, a saturated analog of furan with reduced aromaticity. Key substituents include:
-
C2: A hydroxymethyl group (-CH2OH), contributing polarity and hydrogen-bonding capacity.
-
C3: A hydroxyl group (-OH), enhancing hydrophilicity and enabling intermolecular interactions.
-
C5: A propenyl group (-CH2CH2CH2), introducing alkene functionality and potential reactivity in electrophilic additions .
The stereochemistry at C2 (R), C3 (S), and C5 (S) dictates its three-dimensional conformation, influencing its interactions with biological targets and synthetic intermediates. For example, the spatial arrangement of the hydroxyl and propenyl groups may facilitate intramolecular hydrogen bonding or steric hindrance during reactions .
Synthesis and Stereoselective Preparation
Retrosynthetic Analysis
The compound can be synthesized via cyclization of a polyol precursor or through asymmetric catalysis. A plausible route involves:
-
Aldol Condensation: Coupling a glycerol derivative with an allyl-containing aldehyde to form a diastereoselective intermediate.
-
Acid-Catalyzed Cyclization: Using Brønsted acids (e.g., triflic acid) to promote ring closure, as observed in analogous furan syntheses .
-
Chiral Resolution: Employing enzymatic or chromatographic methods to isolate the (2R,3S,5S) enantiomer.
Key Challenges
-
Stereochemical Control: Ensuring high enantiomeric excess (ee) at C2, C3, and C5 requires chiral auxiliaries or catalysts.
-
Functional Group Compatibility: The propenyl group’s sensitivity to oxidation necessitates inert reaction conditions .
Physicochemical Properties
Experimental and Predicted Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C9H16O3 |
| Molecular Weight | 172.22 g/mol |
| Boiling Point | ~245–250°C (estimated via group contribution) |
| Melting Point | 85–90°C (predicted for crystalline form) |
| Solubility | Miscible in polar solvents (e.g., methanol) |
| LogP (Partition Coefficient) | 0.8 (indicating moderate hydrophilicity) |
These values are extrapolated from structurally similar tetrahydrofuran derivatives .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
1H NMR (400 MHz, CDCl3):
-
δ 5.8–5.9 (m, 1H, CH2=CH-)
-
δ 5.1–5.3 (m, 2H, CH2=CH-)
-
δ 4.2–4.4 (m, 1H, C3-OH)
-
δ 3.6–3.8 (m, 2H, C2-CH2OH)
-
δ 1.6–2.2 (m, ring protons and CH2 groups)
-
-
13C NMR:
-
δ 135–140 (CH2=CH-)
-
δ 70–80 (C2, C3, C5)
-
δ 60–65 (C2-CH2OH)
-
Infrared (IR) Spectroscopy
-
Broad O-H stretch at ~3300 cm⁻¹ (hydroxyl groups).
-
C-O stretches at ~1100 cm⁻¹ (ether and alcohol).
Biological Activity and Applications
Pharmaceutical Relevance
The compound’s chiral centers make it a candidate for asymmetric synthesis of bioactive molecules, such as antiviral or anti-inflammatory agents. Its structure resembles fragments of natural products like terpenoids, suggesting potential in drug discovery .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume